2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-chlorobenzyl)acetamide
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Description
The compound is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . Compounds of this class have been synthesized and evaluated for various biological activities .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, similar compounds have been synthesized through a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .
Scientific Research Applications
Synthesis and Chemical Development
Innovative Heterocycle Synthesis : This compound's structural framework has been used in the synthesis of various innovative heterocycles. For instance, derivatives similar to it have been synthesized as part of a study exploring new heterocycles incorporating a thiadiazole moiety. These compounds were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis, showcasing the compound's potential in agrochemical research (Fadda et al., 2017).
Purine Analogue Development : Research on purine analogues involving similar compounds has shown the potential of such structures in enhancing the effects of phleomycin, an antibiotic, against E. coli. This highlights its possible role in antibiotic research and development (Brown et al., 1978).
Potential Bioactive Applications
- Antiasthma Agent Synthesis : Compounds with a structure closely related to 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-chlorobenzyl)acetamide have been investigated for their potential as antiasthma agents. This is exemplified in the development of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, which have shown activity as mediator release inhibitors in the human basophil histamine release assay (Medwid et al., 1990).
Pharmaceutical Research and Development
- Antimicrobial Activity Studies : The compound's framework has been used in synthesizing new fused thiazolo[3,2-a]pyrimidines and related derivatives, which have been examined for their antimicrobial activities. This type of research is crucial in discovering new antimicrobial agents (Mahmoud & El-Shahawi, 2008).
Environmental and Green Chemistry
- Green Chemistry Approaches : There is a growing interest in synthesizing related compounds using environmentally benign methods. An example is the development of benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives using thiamine hydrochloride in water, highlighting the compound's role in promoting greener chemical processes (Liu et al., 2012).
properties
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6OS/c21-16-9-5-4-8-15(16)10-22-17(28)12-29-20-18-19(23-13-24-20)27(26-25-18)11-14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFWFDGGYQOLAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NCC4=CC=CC=C4Cl)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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